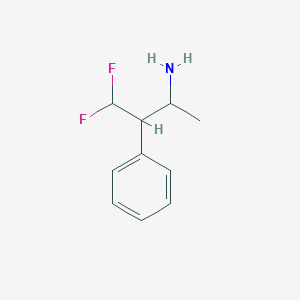
4,4-Difluoro-3-phenylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-3-phenylbutan-2-amine is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrocatalytic preparation, where cinnamic acid compounds react with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide . The reaction is carried out in an electrolytic cell with an electrolyte solution like tetraethylammonium tetrafluoroborate, under nitrogen atmosphere and constant stirring at room temperature .
Industrial Production Methods
Industrial production methods for 4,4-Difluoro-3-phenylbutan-2-amine often involve large-scale synthesis using similar electrocatalytic processes. These methods are designed to be environmentally friendly, with high reaction yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3-phenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or sodium amide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
4,4-Difluoro-3-phenylbutan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,4-Difluoro-3-phenylbutan-2-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-4-phenylbutan-2-amine: Similar in structure but with different fluorine atom placement.
2,2-Difluoro-4-phenylbutan-3-ethyl enoate: Another fluorinated compound with distinct properties and applications.
Uniqueness
4,4-Difluoro-3-phenylbutan-2-amine is unique due to the specific placement of fluorine atoms, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,4-difluoro-3-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(13)9(10(11)12)8-5-3-2-4-6-8/h2-7,9-10H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDYJHIZVWTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














